H-Dab(hexanoyl)-OH
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Overview
Description
H-Dab(hexanoyl)-OH is an important component of many biological systems, including lipids, proteins, and carbohydrates. It is a six-carbon molecule that is found in many of the cell membranes of all species, including humans, and is an important component of the human body's immune system. This compound is also an important component of many pharmaceuticals and has been used in the development of several drugs.
Scientific Research Applications
H-Dab(hexanoyl)-OH has many scientific research applications. It is used in the synthesis of many pharmaceuticals, including drugs that are used to treat cancer, HIV, and other diseases. It is also used in the synthesis of fatty acids and other lipids, as well as in the synthesis of proteins and carbohydrates. Additionally, this compound is used in the synthesis of many other compounds, including surfactants, detergents, and fragrances.
Mechanism of Action
Target of Action
H-Dab(hexanoyl)-OH, also known as 3,3’-Diaminobenzidine (DAB), is primarily used in immunohistochemical (IHC) staining as a chromogen . Its primary targets are haem-containing proteins, such as peroxidases .
Mode of Action
In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate at the location of the HRP, which can be visualized using light microscopy .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the oxidation of DAB by hydrogen peroxide, catalyzed by horseradish peroxidase (HRP). This reaction results in the formation of a brown precipitate, which is insoluble in water, alcohol, and other organic solvents most commonly used in the lab .
Result of Action
The result of the action of this compound is the formation of a brown precipitate at the location of the HRP. This precipitate can be visualized using light microscopy, allowing for the detection and localization of specific antigens in tissue sections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of the brown color produced by DAB staining can be enhanced by using a nickel or cobalt solution . Additionally, the staining process can be affected by the pH of the solution, with an optimal pH of around 3.6 .
Advantages and Limitations for Lab Experiments
H-Dab(hexanoyl)-OH has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory applications. However, it is also important to note that this compound is highly flammable and should be handled with care. Additionally, it is important to note that it is not soluble in water, so solvents must be used when working with it in the laboratory.
Future Directions
H-Dab(hexanoyl)-OH has many potential future directions. One potential future direction is the use of this compound in the development of new drugs and therapies. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials, which could be used in a variety of applications. Additionally, this compound could be used in the development of new diagnostic tests and treatments for a variety of diseases and conditions. Finally, this compound could be used in the development of new biotechnologies, such as gene therapy and tissue engineering.
Synthesis Methods
H-Dab(hexanoyl)-OH can be synthesized through various methods. The most common method is the condensation of acetic anhydride with hexanol. This reaction produces a mixture of both this compound and H-Dab(hexanoyl)-OAc, which can then be separated using column chromatography. Other methods of synthesis include the use of the Grignard reaction and the use of the Wittig reaction. The Grignard reaction involves the use of a Grignard reagent and an aldehyde, while the Wittig reaction involves the use of a phosphonium salt and an aldehyde.
properties
IUPAC Name |
(2S)-2-amino-4-(hexanoylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-9(13)12-7-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWPMARUIIVINE-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)NCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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